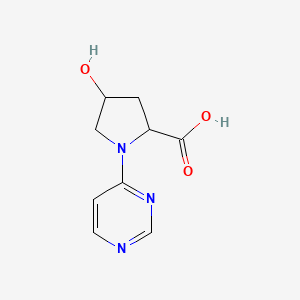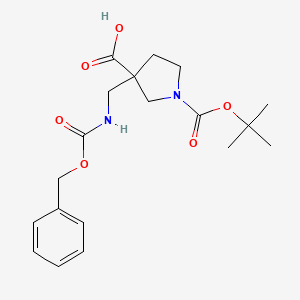![molecular formula C16H23NO2 B13536437 Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with an ethyl ester group and a phenyl group bearing an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is critical to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the ester group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate pathways involved in inflammation, pain, or other physiological processes .
Comparison with Similar Compounds
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the isopropyl group, resulting in different biological activity.
Ethyl 4-[4-(methyl)phenyl]pyrrolidine-3-carboxylate: Contains a methyl group instead of an isopropyl group, affecting its pharmacokinetics and potency.
Ethyl 4-[4-(tert-butyl)phenyl]pyrrolidine-3-carboxylate: The bulkier tert-butyl group influences its binding affinity and selectivity.
Uniqueness: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct pharmacological profile and therapeutic potential .
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl 4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-16(18)15-10-17-9-14(15)13-7-5-12(6-8-13)11(2)3/h5-8,11,14-15,17H,4,9-10H2,1-3H3 |
InChI Key |
ZYXURYKQHDWWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)
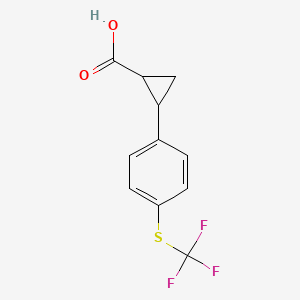
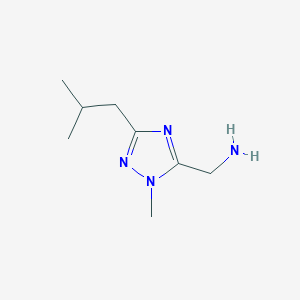
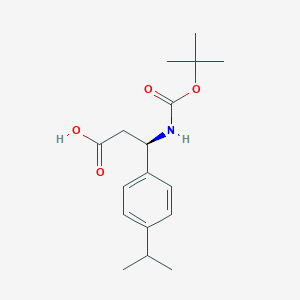
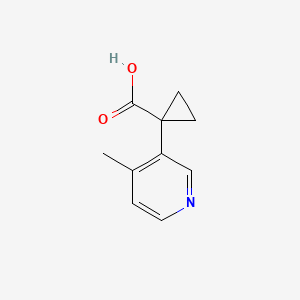
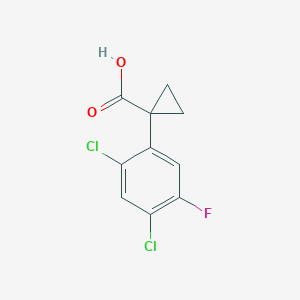

![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)

